Clomifene Citrate is a synthetic non-steroidal ovulation stimulant []. It's classified as a selective estrogen receptor modulator (SERM) []. In scientific research, Clomifene Citrate is primarily used as a tool to study ovulation induction, reproductive endocrinology, and the role of estrogen receptors in various physiological processes. [, , ]
The synthesis of clomifene citrate can be achieved through various methods, with one notable approach involving the reaction of N,N-diethyl-2-[4-(1,2-dibenzyl-1-hydroxyethyl)phenoxy]ethylamine with chloro reagents. This method allows for a one-step synthesis where the cis-trans isomer ratio can be controlled, resulting in high yields and purity .
Clomifene citrate has a complex molecular structure characterized by several functional groups. Its structure includes:
Clomifene citrate participates in several chemical reactions relevant to its pharmacological activity:
Clomifene citrate functions primarily as an estrogen antagonist in the hypothalamus while acting as an agonist in other tissues.
Clomifene citrate exhibits several notable physical and chemical properties:
Clomifene citrate is primarily used in reproductive medicine for:
Recent research has explored clomifene's potential beyond infertility treatments, including antimicrobial activities against specific bacterial enzymes . Additionally, radiolabeled derivatives like technetium-labeled clomifene have been investigated for imaging applications in nuclear medicine .
Clomifene citrate emerged from pharmaceutical research in the 1950s when chemist Frank Palopoli first synthesized the compound under the designation MRL-41 at William S. Merrell Laboratories (1956). Initial investigations ironically explored its potential as a contraceptive, but clinical observations revealed paradoxical ovulation-inducing properties. By 1961, landmark clinical trial results published in the Journal of the American Medical Association demonstrated restoration of ovulation in 28 out of 36 women (78% efficacy), establishing its therapeutic potential [1] [7].
Despite its promising pharmacology, clomifene citrate's path to approval faced significant challenges due to its manufacturer's regulatory controversies involving other drugs (Triparanol and thalidomide). These issues resulted in federal indictments for withholding safety data, casting uncertainty on the compound's future [1]. Nevertheless, rigorous evaluation confirmed its benefit-risk profile, leading to FDA approval in 1967 for anovulatory infertility. Adoption accelerated rapidly, with clomifene citrate quickly becoming first-line therapy for polycystic ovary syndrome (PCOS)-related infertility and other ovulatory disorders [3] [7].
Table 1: Key Milestones in Clomifene Citrate Development
Year | Development Phase | Significance |
---|---|---|
1956 | Synthesis by Frank Palopoli | Initial creation as compound MRL-41 |
1961 | First clinical trial publication | Demonstrated 78% ovulation restoration |
1967 | FDA approval | Formal adoption for anovulatory infertility |
1996 | WHO Essential Medicines List | Global recognition as fundamental therapy |
2010s | Enclomiphene isolation | Advanced isomer-specific applications |
Clomifene citrate's introduction initiated the modern era of assisted reproduction, shifting fertility management from adoption referrals to active medical intervention. By its 50th anniversary, estimates suggested millions of births worldwide attributable to its use, solidifying its status on the World Health Organization's List of Essential Medicines [1] [10]. Contemporary applications extend beyond female infertility, including off-label uses in male hypogonadism and infertility, though these remain secondary to its primary reproductive indications [6] [7].
Clomifene citrate (chemical name: 2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine citrate) possesses the molecular formula C32H36ClNO8 (reflecting the citrate moiety) and a molecular weight of 598.09 g/mol. Its structure features a triphenylethylene backbone characteristic of first-generation SERMs, with a chloro-substituted ethylene bridge connecting two phenyl rings and a tertiary amine-containing side chain attached via an ether linkage to the third ring. The citrate salt formulation enhances aqueous solubility for oral bioavailability [5] [7].
A critical structural feature is the presence of a chiral center, creating geometric isomers with distinct pharmacological profiles. Clomifene citrate exists as a racemic mixture containing approximately 62% trans (E)-isomer (enclomiphene) and 38% cis (Z)-isomer (zuclomiphene). These isomers exhibit dramatically different pharmacokinetic behaviors: enclomiphene demonstrates a relatively short half-life (~10 hours), while zuclomiphene persists significantly longer (elimination half-life up to 30 days), accumulating during repeated dosing cycles. The extended presence of zuclomiphene contributes to prolonged estrogenic effects in peripheral tissues despite enclomiphene's rapid clearance [7] [9].
Table 2: Molecular Properties of Clomifene Citrate
Property | Specification | Significance |
---|---|---|
CAS Registry | 50-41-9 | Unique chemical identifier |
Molecular Formula | C26H28ClNO•C6H8O7 | Base + citrate salt |
Molecular Weight | 598.09 g/mol | Determines dosing mass |
Isomeric Ratio | 62:38 (enclomiphene:zuclomiphene) | Impacts receptor interaction dynamics |
Purity Standard | ≥98% | Pharmaceutical grade requirement |
Metabolism | Primarily hepatic via CYP2D6 | Genetic variations may influence efficacy |
The compound demonstrates high oral bioavailability (>90%) and undergoes hepatic metabolism primarily via cytochrome P450 2D6 (CYP2D6), producing hydroxylated metabolites including 4-hydroxyclomiphene and 4-hydroxy-N-desethylclomiphene. Enterohepatic recirculation contributes to its prolonged detectable presence, with elimination primarily through fecal excretion (42%) and lesser renal clearance (8%) [2] [7]. Crystalline analysis reveals polymorphic forms affecting dissolution characteristics, necessitating strict pharmaceutical controls during manufacturing.
Clomifene citrate belongs to the selective estrogen receptor modulator (SERM) pharmacotherapeutic class, defined by its capacity to produce both estrogenic and antiestrogenic effects in a tissue-specific manner. This duality arises from conformational changes induced in estrogen receptors (ERs) upon binding, which modulate transcriptional activity in a tissue-dependent fashion. Clomifene demonstrates high-affinity competitive binding to both ERα (Ki ≈ 0.1–12% relative to estradiol) and ERβ receptors, acting primarily as an antagonist in the central nervous system while exhibiting partial agonism in bone, lipids, and the liver under specific conditions [4] [7] [8].
The hypothalamic antiestrogenic effect constitutes clomifene citrate's primary therapeutic mechanism. By occupying estrogen receptors in the arcuate nucleus and preoptic area, it disrupts estrogen-negative feedback signaling. This blockade is interpreted as hypoestrogenism by the hypothalamus, triggering compensatory amplification of gonadotropin-releasing hormone (GnRH) pulsatility. Increased GnRH frequency stimulates the anterior pituitary to release follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which subsequently drive ovarian follicular maturation and ovulation [4] [9]. The following sequence details this neuroendocrine cascade:
Comparative SERM Mechanisms at Key Tissue Targets
Tissue | Clomifene Citrate Activity | ER Conformation | Downstream Effects |
---|---|---|---|
Hypothalamus | Antagonist | Inactive conformation | ↑ GnRH pulsatility → ↑ FSH/LH |
Pituitary | Partial Agonist | Variable conformation | Moderate gonadotropin synthesis ↑ |
Endometrium | Antagonist | Corepressor recruitment | Reduced proliferation; Thinner lining |
Cervix | Antagonist | Corepressor recruitment | Reduced mucus production/quality |
Bone | Weak Agonist | Coactivator recruitment | Potential bone density preservation |
Hepatic | Agonist (triglycerides) | Coactivator recruitment | ↑ Triglyceride synthesis |
Peripheral SERM effects include endometrial antagonism (reducing receptivity) and mixed activity in other systems. Unlike estradiol, clomifene-bound ERα complexes preferentially recruit corepressors like NCoR in reproductive tissues, suppressing estrogen-responsive gene expression. Conversely, in bone tissue, it demonstrates weak agonism through differential coactivator recruitment. These tissue-specific actions underpin both therapeutic applications and limitations—while effectively inducing ovulation, endometrial antagonism may paradoxically reduce conception rates per cycle despite successful folliculogenesis [7] [8] [9].
Clomifene citrate's stereoisomers contribute differentially to its SERM profile: enclomiphene (trans-isomer) exhibits predominantly antiestrogenic activity crucial for central HPO axis stimulation, while zuclomiphene (cis-isomer) demonstrates estrogenic properties in peripheral tissues. This pharmacological distinction explains observations that purified enclomiphene doubles testosterone elevation in hypogonadal men compared to the racemate, highlighting isomer-specific clinical implications [7] [11].
Table 3: Alternative Nomenclature for Clomifene Citrate
Designation Type | Names |
---|---|
Generic Nonproprietary | Clomifene citrate; Clomiphene citrate |
Major Brand Names | Clomid®; Serophene® |
Historical/Research | MRL-41; NSC-35770 |
Other Pharmaceutical | Androxal® (enclomiphene); Pergotime®; Dyneric® |
Chemical Descriptors | 2-[p-(2-Chloro-1,2-diphenylvinyl)phenoxy]triethylamine citrate |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0